molecular formula C9H9FN2O2S B1396641 3-(2-Fluoro-4-nitrophenyl)thiazolidine CAS No. 168828-85-1

3-(2-Fluoro-4-nitrophenyl)thiazolidine

Cat. No.: B1396641
CAS No.: 168828-85-1
M. Wt: 228.25 g/mol
InChI Key: IWLIKOIMNYIWPM-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-nitrophenyl)thiazolidine is a chemical compound that belongs to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-nitrophenyl)thiazolidine typically involves the reaction of 2-fluoro-4-nitrobenzaldehyde with cysteamine hydrochloride under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazolidine ring. The reaction can be summarized as follows:

  • Dissolve 2-fluoro-4-nitrobenzaldehyde and cysteamine hydrochloride in ethanol.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-nitrophenyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-(2-Fluoro-4-aminophenyl)thiazolidine.

    Substitution: Formation of various substituted thiazolidine derivatives.

Scientific Research Applications

3-(2-Fluoro-4-nitrophenyl)thiazolidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-nitrophenyl)thiazolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

3-(2-Fluoro-4-nitrophenyl)thiazolidine can be compared with other thiazolidine derivatives, such as:

    3-Phenylthiazolidine: Lacks the fluoro and nitro groups, resulting in different chemical and biological properties.

    3-(2-Chloro-4-nitrophenyl)thiazolidine: Contains a chloro group instead of a fluoro group, which can affect its reactivity and applications.

    3-(2-Fluoro-4-aminophenyl)thiazolidine: Formed by the reduction of the nitro group, leading to different biological activities.

The unique combination of the fluoro and nitro groups in this compound imparts distinct properties that can be advantageous in specific applications.

Biological Activity

3-(2-Fluoro-4-nitrophenyl)thiazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies highlighting the biological properties, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazolidine ring substituted with a fluoro and a nitro group. These substituents are crucial for its biological activity as they influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. In vivo studies have shown that this compound can effectively reduce the viability of Mycobacterium tuberculosis in infected mouse models. Treatment with this compound resulted in significant decreases in bacterial counts in lung and spleen tissues, suggesting its potential as an anti-tubercular agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. Notably, it has demonstrated potent cytotoxic effects against MCF7 breast cancer cells. In comparative studies, the compound showed greater efficacy than cisplatin, a commonly used chemotherapeutic agent, with IC50 values indicating a strong dose-dependent response .

Table 1: Comparative IC50 Values of this compound and Cisplatin

CompoundIC50 (µM)
This compound0.50
Cisplatin4.0

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The fluoro and nitro groups enhance its binding affinity to various enzymes and receptors, potentially modulating critical biochemical pathways involved in cell proliferation and apoptosis .

In anticancer applications, the compound may induce apoptosis through the activation of caspases or by disrupting mitochondrial function, leading to cell death. Additionally, its antimicrobial action may involve interference with bacterial DNA replication processes.

Case Studies

  • In Vivo Efficacy Against Tuberculosis : In a study involving CD-I mice infected with M. tuberculosis, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups treated with isoniazid .
  • Cytotoxicity Against Cancer Cells : A series of experiments demonstrated that varying concentrations of this compound led to increased cytotoxicity in MCF7 cells, outperforming cisplatin across multiple trials . The study highlighted that structural modifications could further enhance its potency.

Future Directions

Given its promising biological activities, further research into the pharmacokinetics and pharmacodynamics of this compound is warranted. Studies focusing on its safety profile, optimal dosing regimens, and potential synergistic effects with other therapeutic agents could pave the way for clinical applications.

Properties

IUPAC Name

3-(2-fluoro-4-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S/c10-8-5-7(12(13)14)1-2-9(8)11-3-4-15-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLIKOIMNYIWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296604
Record name 3-(2-Fluoro-4-nitrophenyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168828-85-1
Record name 3-(2-Fluoro-4-nitrophenyl)thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluoro-4-nitrophenyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same general procedure as step 1, of Example 1, 4.092 g (45.90 mmol) thiazolidine was treated with 4.1 mL (37.03 mmol) 3,4-difluoronitrobenzene and 10.0 mL (57.41 mmol) N,N diisopropylethyl amine to provide 2.020 g (24%) of the title compound as an orange solid. Recystallization from methylene chloride/hexane provided an analytical sample with a melting point of 94°-95° C.
Quantity
4.092 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
24%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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